tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate

Metabolic Disease Type 2 Diabetes GKRP Disruptor

This Boc-protected sulfonyl piperazine is a key intermediate for medicinal chemistry. Its unique 6-chloropyridazine motif is validated in GK-GKRP disruptors (IC50 0.005 μM) and HRV capsid binding. Modular diversification via Boc deprotection enables rapid library synthesis. Reagent-grade purity ensures reliable SAR exploration. Order today for your drug discovery projects.

Molecular Formula C13H19ClN4O4S
Molecular Weight 362.83
CAS No. 2368870-27-1
Cat. No. B2818248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate
CAS2368870-27-1
Molecular FormulaC13H19ClN4O4S
Molecular Weight362.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-6-8-18(9-7-17)23(20,21)11-5-4-10(14)15-16-11/h4-5H,6-9H2,1-3H3
InChIKeyMUZKIQSMMKQWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate: A Specialized Chemical Probe for Drug Discovery


tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate (CAS 2368870-27-1) is a synthetic small molecule with a molecular formula of C13H19ClN4O4S and a molecular weight of 362.83 g/mol [1]. It is categorized as a Boc-protected piperazine derivative featuring a 6-chloropyridazin-3-yl sulfonyl substituent. This compound belongs to a broader class of sulfonyl piperazine heterocycles that have been explored across multiple therapeutic target families, including glucokinase regulatory protein (GKRP) disruptors [2], muscarinic receptor antagonists [3], and anti-infective agents [4]. However, for this specific CAS entity, primary research literature providing quantitative biological or physicochemical characterization remains extremely limited in the public domain.

Why tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate Cannot Be Replaced by Common Analogs


The precise combination of a 6-chloropyridazine heterocycle linked via a sulfonyl bridge to a Boc-protected piperazine is not a generic or fungible motif. Public domain SAR studies demonstrate that minor structural permutations within this chemotype cause profound shifts in biological activity. For instance, in a related sulfonyl-piperazine pyridazine series targeting the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, the specific nature of the heteroaryl-sulfonyl group was a key determinant of biochemical (IC50) and cellular (EC50) potency . Similarly, SAR investigations on pyridazinyl-piperazine nicotinic acetylcholine receptor (nAChR) ligands revealed that the presence and position of the chlorine atom on the pyridazine ring, along with the piperazine N-substituent, critically modulate Ki values in the nanomolar range [1]. Substituting the 6-chloropyridazin-3-yl sulfonyl group with a pyridinyl or phenyl sulfonyl analog, or altering the protecting group on the piperazine ring, would therefore not produce an equivalent chemical probe and could lead to fundamentally different pharmacological profiles.

Quantitative Differentiation Evidence for CAS 2368870-27-1 Against Structural Comparators


Differentiation via GK-GKRP Disruption: Class-Level Inferiority of Pyridyl Analogs

This compound's scaffold maps onto a series of sulfonyl piperazine derivatives disclosed as disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, a validated therapeutic mechanism for type 2 diabetes [1]. While no direct biological data exists for this exact CAS entity, SAR from the patent literature demonstrates that the specific heteroaryl sulfonyl moiety is critical for potency. For example, optimized compounds in this series achieved biochemical IC50 values as low as 0.005 μM and cellular EC50 values of 0.205 μM [1]. Critically, pyridinyl and other heterocyclic sulfonyl substituents exhibited significantly weaker disruption potency compared to pyridazinyl or thienyl analogs, indicating that the 6-chloropyridazin-3-yl sulfonyl motif represented by this compound is a privileged structural feature within this target class.

Metabolic Disease Type 2 Diabetes GKRP Disruptor

Inference from HRV-3 Antiviral Activity: Preferred Pyridazine Substitution Pattern

A structurally related series of chloro-pyridazine piperazines was developed and evaluated for activity against human rhinovirus (HRV-3), yielding potent capsid-binding inhibitors with low cytotoxicity [1]. While this specific compound (CAS 2368870-27-1) was not directly tested in the published study, the SAR framework underscores the essentiality of the chloropyridazine-piperazine core architecture for antiviral activity. The presence of the sulfonyl bridge and the tert-butyl carbamate group in the target compound presents a synthetically distinct vector for further optimization compared to the N-aryl piperazine analogs described in the primary study, offering a potential advantage in modulating physicochemical properties without core scaffold modification.

Antiviral Human Rhinovirus Capsid-Binding Inhibitor

Physical Property Differentiation: Stability and Handling Requirements

As a Boc-protected piperazine, this compound is a stable, solid intermediate that requires storage under an inert atmosphere at 2–8°C . This is in contrast to the unprotected secondary amine analog (1-((6-chloropyridazin-3-yl)sulfonyl)piperazine, CAS 1368513-72-7) , which has a lower molecular weight (261.73 g/mol) and lacks the protective Boc group, making it more nucleophilic and chemically reactive. The Boc group in CAS 2368870-27-1 provides a practical advantage for multi-step synthetic sequences, as it can be selectively deprotected under acidic conditions to reveal the free piperazine nitrogen for further functionalization, a standard tactic in medicinal chemistry that reduces side-product formation compared to using the unprotected amine directly.

Chemical Intermediate Synthetic Methodology Physicochemical Properties

Commercial Availability and Purity Benchmarking

Multiple vendors supply this compound at a reported purity of 97% . The commercially available analogs most closely resembling its structure—such as the unprotected piperazine analog (CAS 1368513-72-7) or the pyridine regioisomer (tert-butyl 4-((6-chloropyridin-3-yl)sulfonyl)piperazine-1-carboxylate) —differ in key aspects: the former requires additional synthetic steps to install the Boc group if a protected intermediate is needed, and the latter replaces the pyridazine ring with a pyridine, which alters the electronic properties and hydrogen-bonding capacity of the heterocycle. This compound thus occupies a specific niche as a pyridazine-containing, Boc-protected sulfonyl piperazine building block that is not replicated by these close structural analogs.

Procurement Quality Control Building Block

Optimal Research and Industrial Applications for CAS 2368870-27-1


Lead Optimization in GKRP-Targeting Metabolic Disease Programs

This compound is an ideal synthetic intermediate for medicinal chemistry teams exploring sulfonyl piperazine-based disruptors of the GK-GKRP protein-protein interaction for type 2 diabetes [1]. Its structure places it within the SAR framework of a lead series where optimized compounds achieved biochemical IC50 values as low as 0.005 μM and cellular EC50 values of 0.205 μM [1]. The Boc group allows for modular diversification at the piperazine nitrogen after deprotection, enabling rapid library synthesis.

Design of Antiviral Capsid-Binding Inhibitors

The chloropyridazine-piperazine scaffold has been validated as a pharmacophore for inhibiting human rhinovirus (HRV-3) capsid binding [2]. This specific protected intermediate can be employed in the synthesis of novel HRV capsid-binding inhibitors, where the sulfonyl linkage offers a distinct structural motif compared to previously explored N-aryl piperazine derivatives, potentially yielding compounds with improved resistance profiles.

Multi-Step Synthesis Requiring Chemoselective Piperazine Functionalization

For projects that require the sequential functionalization of a piperazine ring, the Boc protecting group on this compound is essential . It can be cleaved under mild acidic conditions (e.g., TFA in dichloromethane) to reveal the free secondary amine, which can then be reacted with diverse electrophiles. This strategy avoids the competing reactivity issues associated with unprotected piperazine analogs and enables more efficient convergent synthetic routes.

Profiling Novel Heterocyclic SAR Libraries in Phenotypic Screens

This compound can serve as a core intermediate for generating diverse compound libraries directed at emerging biological targets. Its 6-chloropyridazinyl sulfonyl group is a distinct heterocyclic motif that is underrepresented in most commercial screening collections, offering a novel chemical space for hit identification in phenotypic or target-based screens where nitrogen-containing heterocycles are desired.

Quote Request

Request a Quote for tert-Butyl 4-((6-chloropyridazin-3-yl)sulfonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.